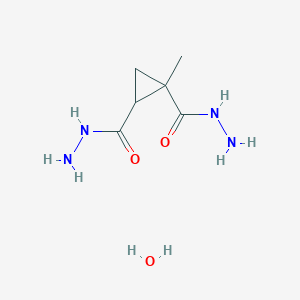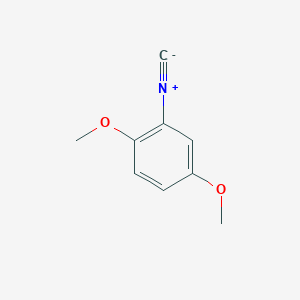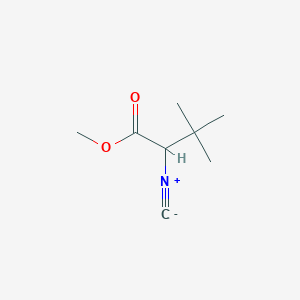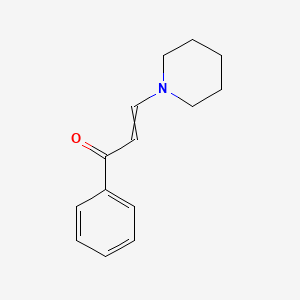
5-(4-Cyanophenyl)nicotinic acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of nicotinic acid derivatives has been developed, including the synthesis of previously unknown nitriles, esters, and an amide of 6-alkoxy-2-alkylsulfanyl-4-methyl (4,4-dimethyl)nicotinic acid . The structure of a number of the obtained derivatives was proved by X-ray structural analysis .Molecular Structure Analysis
The molecular structure of 5-(4-Cyanophenyl)nicotinic acid is characterized by a molecular weight of 224.2148 and a molecular formula of C13H8N2O2 . The IUPAC Standard InChI is InChI=1S/C13H8N2O2/c14-8-10-3-5-12(6-4-10)17-13(16)11-2-1-7-15-9-11/h1-7,9H .Chemical Reactions Analysis
4-Cyanophenylacetic acid can be used as a nitrile precursor to synthesize 1,2,4,5-tetrazines by reacting with aliphatic nitriles and hydrazine in the presence of Lewis acid metal catalysts .Applications De Recherche Scientifique
Nicotinic Acid and Its Derivatives
- Scientific Field : Pharmaceutical Chemistry
- Summary of the Application : Nicotinic acid is one of the most important vitamins, involved in many vital processes within the bodies of living organisms. Its deficiency can lead to many diseases, the most famous of which is pellagra . Nicotinic acid has been used for many years as a co-agent to reduce high levels of fats in the blood .
- Methods of Application or Experimental Procedures : Nicotinic acid derivatives have shown high efficacy in treating many diseases such as pneumonia and kidney diseases. Some derivatives have proven effective against Alzheimer’s disease .
Production of Nicotinic Acid
- Scientific Field : Organic Chemical Technology and Petrochemistry
- Summary of the Application : Nicotinic acid is a naturally occurring pyridine carboxylic acid, contained in vitamin PP, an essential nutrient for humans and animals, and used as an antipelagic agent .
- Methods of Application or Experimental Procedures : Industrially, nicotinic acid is produced mainly by oxidation of 5-ethyl-2-methylpyridine with nitric acid . A new technology for the industrial production of nicotinic acid is necessary to meet the needs of green chemistry and not burden the environment .
- Results or Outcomes : The global market size for nicotinic acid was valued at USD 614 million in 2019 . The largest nicotinic acid producers are Lonza (18,000 t/y) and Vanetta (6000 t/y) .
-
Chemical Structure and Properties : “5-(4-Cyanophenyl)nicotinic acid” is a chemical compound with the molecular formula C13H8N2O2 . It’s also known as "Nicotinic acid, 4-cyanophenyl ester" .
-
Availability : This compound is available for purchase from various chemical suppliers .
-
Spectral Data : There is spectral data available for this compound, including mass spectrometry data . This kind of data is often used in research to identify or confirm the identity of a substance within a sample.
-
Chemical Structure and Properties : “5-(4-Cyanophenyl)nicotinic acid” is a chemical compound with the molecular formula C13H8N2O2 . It’s also known as "Nicotinic acid, 4-cyanophenyl ester" .
-
Availability : This compound is available for purchase from various chemical suppliers .
-
Spectral Data : There is spectral data available for this compound, including mass spectrometry data . This kind of data
Propriétés
IUPAC Name |
5-(4-cyanophenyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O2/c14-6-9-1-3-10(4-2-9)11-5-12(13(16)17)8-15-7-11/h1-5,7-8H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCOSFPRPICBYHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=CC(=CN=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40383263 | |
| Record name | 5-(4-Cyanophenyl)nicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40383263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Cyanophenyl)nicotinic acid | |
CAS RN |
845885-80-5 | |
| Record name | 5-(4-Cyanophenyl)nicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40383263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(4-Aminophenyl)[4-(2-methoxyphenyl)piperazino]methanone](/img/structure/B1620774.png)
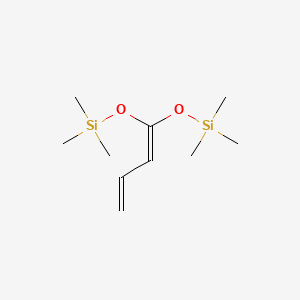
![tert-Butyl N-[(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]carbamate](/img/structure/B1620780.png)
![1-[2-[(2-Hydroxyethyl)thio]ethyl]-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid](/img/structure/B1620781.png)

